2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions to form 1-(4-Methylbenzyl)-1H-benzimidazole.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea in the presence of a base to introduce the sulfanyl group, yielding 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 4-(methylsulfanyl)benzaldehyde and hydrazine hydrate under reflux conditions to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated benzimidazoles, substituted benzimidazoles.
Scientific Research Applications
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmacology: Studies have indicated that this compound can modulate specific biochemical pathways, leading to potential therapeutic effects in diseases such as cancer, infections, and inflammatory conditions.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It can be used as a tool compound to study the mechanisms of action of benzimidazole derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response. By modulating these pathways, it can exert therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(chlorosulfanyl)phenyl]methylidene}acetohydrazide
- **2-{[1-(4-Methoxybenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methoxysulfanyl)phenyl]methylidene}acetohydrazide
- **2-{[1-(4-Nitrobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(nitrosulfanyl)phenyl]methylidene}acetohydrazide
Uniqueness
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both sulfanyl and acetohydrazide moieties allows for diverse chemical reactivity and potential therapeutic applications. Additionally, the methyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C25H24N4OS2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H24N4OS2/c1-18-7-9-20(10-8-18)16-29-23-6-4-3-5-22(23)27-25(29)32-17-24(30)28-26-15-19-11-13-21(31-2)14-12-19/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+ |
InChI Key |
MZUGXWWUMURCAA-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)SC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.